

3-Propoxyphenol physical and chemical properties

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An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propoxyphenol

Introduction

3-Propoxyphenol, also known as m-propoxyphenol, is an aromatic organic compound belonging to the phenol ether family. Its structure consists of a benzene ring substituted with both a hydroxyl (-OH) group and a propoxy (-OCH₂CH₂CH₃) group at positions 1 and 3, respectively. This arrangement makes it one of three isomers of propoxyphenol, the others being 2-propoxyphenol (ortho) and 4-propoxyphenol (para). As a substituted phenol, its chemical behavior is influenced by the interplay of the electron-donating propoxy group and the activating, acidic hydroxyl group. This guide provides a detailed overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of **3-Propoxyphenol** are summarized below. While experimental data for some physical characteristics are not readily available in public literature, computed values from validated models provide reliable estimates.[1]



Property	Value	Source
IUPAC Name	3-propoxyphenol	[2]
Synonyms	m-propoxyphenol, 1-hydroxy- 3-propoxybenzene, 3-(n- propoxy)phenol	[1][2]
CAS Number	16533-50-9	[2]
Molecular Formula	C ₉ H ₁₂ O ₂	[2]
Molecular Weight	152.19 g/mol	[2]
Appearance	Not specified; likely a liquid or low-melting solid at room temperature.	
Melting Point	No data available	[1]
Boiling Point	No data available	[1]
Density	No data available	[1]
Solubility	No data available	[1]
рКа	No data available	
LogP (XLogP3)	2.6	[2]
Chemical Stability	Stable under recommended storage conditions.	[1]
Canonical SMILES	CCCOC1=CC=CC(=C1)O	[2]
InChI	InChI=1S/C9H12O2/c1-2-6-11- 9-5-3-4-8(10)7-9/h3- 5,7,10H,2,6H2,1H3	[2]
InChIKey	YYMPIPSWQOGUME- UHFFFAOYSA-N	[2]

Experimental Protocols

Foundational & Exploratory





Detailed experimental protocols for determining the specific physical properties of **3- Propoxyphenol** are not widely published. However, standard methodologies used for characterizing similar phenolic compounds are applicable.

- 1. Determination of Melting Point:
- Methodology: Differential Scanning Calorimetry (DSC) is the modern standard. A small, weighed sample is sealed in an aluminum pan and heated at a constant rate alongside an empty reference pan. The melting point is determined from the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.
- Alternative: The capillary tube method, where a small amount of solid is packed into a
 capillary tube and heated in a calibrated apparatus (e.g., a Mel-Temp device), can also be
 used. The melting range is observed visually.
- 2. Determination of Boiling Point:
- Methodology: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at the still head during a steady distillation) is recorded as the boiling point at the given atmospheric pressure. For high-boiling-point liquids, vacuum distillation is employed to prevent decomposition, and the boiling point is reported with the corresponding pressure.
- 3. Spectroscopic Analysis (Structure Confirmation):
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To confirm the proton environment. The spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of metasubstitution), the hydroxyl proton (a broad singlet), and the aliphatic protons of the propoxy group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the oxygen).
 - ¹³C NMR: To identify the number of unique carbon environments. The spectrum should display nine distinct signals: four for the aromatic carbons (two substituted, two unsubstituted), and three for the propoxy group carbons.

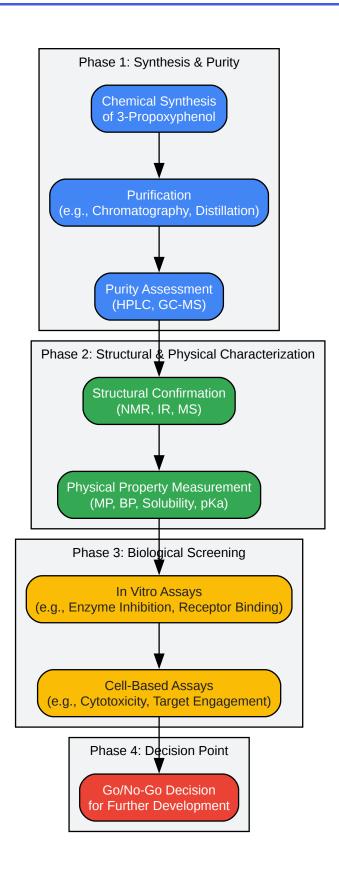


- Infrared (IR) Spectroscopy:
 - The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic hydroxyl group. C-O stretching bands for the ether and phenol functionalities are expected around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands will also be present.
- Mass Spectrometry (MS):
 - Used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) should be observed at m/z 152. Key fragments would likely arise from the loss of the propyl group or other characteristic cleavages of the ether linkage.

Logical Workflow Visualization

For a compound like **3-Propoxyphenol**, where extensive biological data may be lacking, a primary task for researchers is its initial characterization and screening. The following diagram illustrates a logical workflow for this process.





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Caption: Workflow for the characterization of a novel phenolic compound.



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